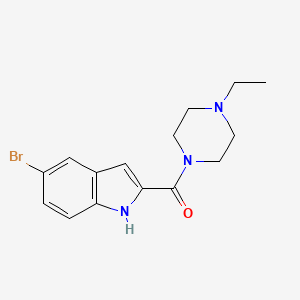
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound that features a brominated indole core linked to an ethylpiperazine moiety via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Indole: The indole core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of Methanone Bridge: The brominated indole is then reacted with a suitable methanone precursor under conditions that facilitate the formation of the methanone bridge.
Attachment of Ethylpiperazine: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The methanone bridge can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced methylene derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-chloro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- (5-fluoro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- (5-iodo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H18BrN3O |
|---|---|
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
(5-bromo-1H-indol-2-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H18BrN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3 |
Clé InChI |
UKWGBWXYGHOFQC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


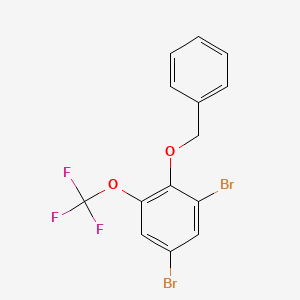
![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)
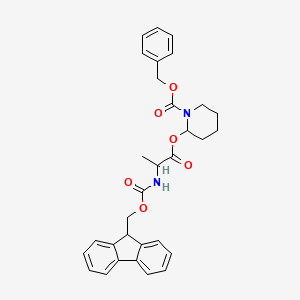

![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
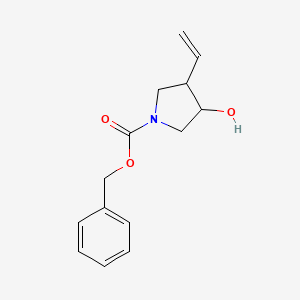
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)


![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
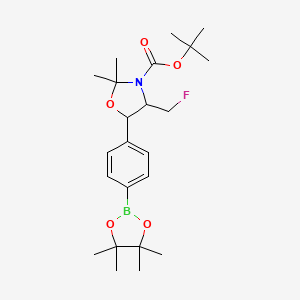
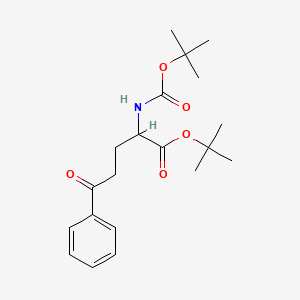
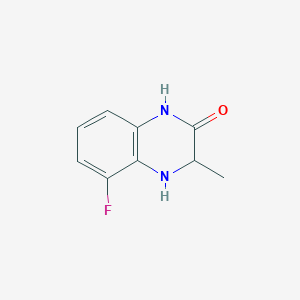
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)
